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G1T38 dihydrochloride

Cat. No.: B8180390
M. Wt: 511.1 g/mol
InChI Key: NDDSOVIZSLILOS-UHFFFAOYSA-N
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Description

The Cell Cycle Regulatory Role of CDK4/6 and Retinoblastoma Protein (RB) in Cellular Proliferation

The progression of the cell cycle is a tightly regulated process, with the transition from the G1 (first gap) phase to the S (synthesis) phase being a critical checkpoint for cell division. nih.gov This transition is largely governed by the interaction between cyclin-dependent kinases 4 and 6 (CDK4/6) and the retinoblastoma protein (RB). nih.govbiosynth.com In its active, hypophosphorylated state, RB binds to the E2F family of transcription factors, preventing the expression of genes necessary for the S phase.

For cell proliferation to occur, the CDK4/6 complex, activated by D-type cyclins, phosphorylates RB. nih.gov This phosphorylation event leads to the inactivation of RB, causing it to release the E2F transcription factors. nih.gov The now-liberated E2F proteins can then activate the transcription of genes that are essential for DNA replication and progression into the S phase, thus committing the cell to another round of division. nih.gov The proper functioning of this CDK4/6-RB pathway is crucial for normal cell growth; however, its dysregulation is a common feature in many cancers, leading to uncontrolled cellular proliferation.

Therapeutic Significance of CDK4/6 Inhibition in Cancer Pathophysiology

Given the critical role of the CDK4/6-RB pathway in driving cell division, its inhibition has become a key therapeutic strategy in oncology. researchgate.netnih.gov By targeting CDK4/6, inhibitors can prevent the phosphorylation of RB, thereby maintaining its suppressive function on E2F-mediated transcription. nih.gov This action effectively halts the cell cycle in the G1 phase, preventing cancer cells from replicating their DNA and dividing. researchgate.netnih.gov

The therapeutic benefit of CDK4/6 inhibition is particularly pronounced in tumors that retain a functional RB protein and exhibit a dependency on the CDK4/6 pathway for their growth. nih.gov This is a hallmark of several cancer types, including estrogen receptor-positive (ER+) breast cancer. researchgate.netnih.gov The development of selective CDK4/6 inhibitors has provided a targeted approach to cancer therapy that can lead to significant improvements in patient outcomes. asco.org

Overview of G1T38 Dihydrochloride (B599025) as a Next-Generation Cyclin-Dependent Kinase 4/6 Inhibitor

G1T38 dihydrochloride is a novel, potent, and selective oral inhibitor of CDK4 and CDK6. researchgate.netmedchemexpress.com Preclinical studies have highlighted its potential as a next-generation therapeutic agent. A key feature of G1T38 is its high selectivity for CDK4/cyclin D1 and CDK6/cyclin D3. medchemexpress.comresearchgate.net In vitro experiments have shown that G1T38 effectively decreases the phosphorylation of the retinoblastoma protein (RB), leading to a G1 cell cycle arrest and the inhibition of proliferation in various CDK4/6-dependent cancer cell lines, including those of breast cancer, melanoma, leukemia, and lymphoma. researchgate.netmedchemexpress.com

In vivo studies using an ER+ breast cancer xenograft model have demonstrated that treatment with G1T38 resulted in comparable or even improved tumor efficacy when compared to the first-in-class CDK4/6 inhibitor, palbociclib (B1678290). researchgate.netmedchemexpress.com Furthermore, G1T38 has shown unique pharmacokinetic properties, such as accumulation in tumors rather than plasma, which may contribute to its efficacy. researchgate.netmedchemexpress.com

Biochemical Activity of this compound

TargetIC₅₀ (nM)
CDK4/cyclin D11
CDK6/cyclin D32
CDK9/cyclin T28
CDK5/p35832
CDK2/cyclin A1500
CDK1/cyclin B12400
CDK7/cyclin H/MAT12400
CDK2/cyclin E3600
CDK5/p251200
This table presents the half-maximal inhibitory concentration (IC₅₀) values of this compound against various cyclin-dependent kinase complexes. Data sourced from medchemexpress.com.

Growth Inhibitory Effects of G1T38 on Cancer Cell Lines

Cell LineTumor TypeRB StatusG1T38 EC₅₀ (nM)
MV4-11B cell leukemia+23
WM2664Melanoma+Not specified
This table shows the half-maximal effective concentration (EC₅₀) of G1T38 required to inhibit the growth of different cancer cell lines, indicating its potency in RB-positive tumors. Data sourced from nih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H35ClN8O B8180390 G1T38 dihydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N8O.ClH/c1-18(2)32-10-12-33(13-11-32)20-6-7-22(27-16-20)30-25-28-15-19-14-21-24(35)29-17-26(8-4-3-5-9-26)34(21)23(19)31-25;/h6-7,14-16,18H,3-5,8-13,17H2,1-2H3,(H,29,35)(H,27,28,30,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDSOVIZSLILOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35ClN8O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097938-59-3
Record name Spiro[cyclohexane-1,9′(6′H)-pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidin]-6′-one, 7′,8′-dihydro-2′-[[5-[4-(1-methylethyl)-1-piperazinyl]-2-pyridinyl]amino]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097938-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Mechanistic Dissection of G1t38 Dihydrochloride Action at Molecular and Cellular Levels

Molecular Binding and Kinase Selectivity Profile of G1T38 Dihydrochloride (B599025)

G1T38 dihydrochloride demonstrates high potency and selectivity for CDK4 and CDK6, which are crucial for the G1 to S phase transition in the cell cycle. nih.govmdpi.com

Binding Affinity and Potency for CDK4/Cyclin D1 and CDK6/Cyclin D3 Complexes

This compound is a potent inhibitor of CDK4/cyclin D1 and CDK6/cyclin D3. nih.gov It exhibits a strong binding affinity with IC50 values of 1 nM for CDK4/cyclin D1 and 2 nM for CDK6/cyclin D3. medchemexpress.commedchemexpress.comadooq.com

Specificity Profile Against Other Cyclin-Dependent Kinases (e.g., CDK1, CDK2, CDK5, CDK7, CDK9)

Biochemical profiling has shown that this compound is highly selective for CDK4 and CDK6 over other cyclin-dependent kinases. nih.gov The IC50 values for other CDKs are significantly higher, indicating lower potency. For instance, the IC50 for CDK9/cyclin T is 28 nM. medchemexpress.com The compound is over 1000-fold more selective for CDK4/cyclin D1 than for CDK2/cyclin E and CDK2/cyclin A. nih.gov

Table 1: In Vitro Biochemical Activity of this compound

Kinase Complex IC50 (nM)
CDK4/cyclin D1 1
CDK6/cyclin D3 2
CDK9/cyclin T 28
CDK5/p35 832
CDK5/p25 1200
CDK2/cyclin A 1500
CDK1/cyclin B1 2400
CDK7/cyclin H/MAT1 2400

This table presents the half-maximal inhibitory concentration (IC50) values of this compound against various cyclin-dependent kinase complexes. Data sourced from medchemexpress.com.

Identification and Characterization of Putative Off-Target Kinase Interactions (e.g., ULK2, NEK10)

To assess kinase selectivity beyond the CDK family, G1T38 was screened against a panel of 468 protein kinases. researchgate.net The results indicated a high degree of selectivity. researchgate.net However, some off-target kinases with low Kd values were identified, including ULK2, an inducer of autophagy, and NEK10, which is associated with the G2/M arrest in response to UV irradiation. researchgate.net Further investigation into the effects of G1T38 on these off-target kinases is ongoing. researchgate.net

Cellular Effects of this compound on Cell Cycle Progression

The primary cellular effect of this compound is the induction of a G1 cell cycle arrest, which is a direct consequence of its inhibitory action on CDK4 and CDK6. nih.govg1therapeutics.com

Induction of G1 Cell Cycle Arrest in CDK4/6-Dependent Cellular Models

This compound has been shown to cause a precise G1 cell cycle arrest in cells that are dependent on CDK4/6 for proliferation. nih.govvulcanchem.com In CDK4/6-dependent cell lines such as HS68 and WM2664, G1T38 produced a robust and sustained G1 arrest with an EC50 of approximately 20 nM. nih.govresearchgate.net This arrest was not observed in CDK4/6-independent cell lines, demonstrating the specificity of the compound's effect. g1therapeutics.com

Mechanism of Retinoblastoma (RB) Protein Dephosphorylation by this compound

The cyclin D-CDK4/6 complex is responsible for phosphorylating the retinoblastoma (RB) tumor suppressor protein. nih.gov Phosphorylation of RB leads to its dissociation from E2F transcription factors, allowing for the expression of genes necessary for the G1 to S phase transition. nih.govmdpi.com By inhibiting CDK4/6, G1T38 prevents the phosphorylation of RB. nih.gov In WM2664 cells, treatment with G1T38 led to a dose-dependent decrease in RB phosphorylation, with complete inhibition observed at a concentration of 300 nM. researchgate.net Kinetic studies showed that a reduction in RB phosphorylation occurs within one hour of treatment, with near-complete inhibition by 16 hours. medchemexpress.comnih.gov This dephosphorylation of RB is a key mechanism by which G1T38 induces G1 cell cycle arrest. g1therapeutics.com

Functional Dependency of this compound Anti-proliferative Activity on the Retinoblastoma Pathway

The anti-proliferative effects of this compound are critically dependent on a functional Retinoblastoma (RB) pathway. The RB protein is a well-established tumor suppressor that governs the G1 to S phase transition in the cell cycle. nih.govmdpi.com The activity of G1T38, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is contingent upon the presence of a functional RB protein. nih.govresearchgate.net

In preclinical studies, G1T38 has demonstrated robust inhibition of proliferation across a diverse range of tumor cell lines, including those from breast cancer, melanoma, leukemia, and lymphoma, with EC50 concentrations as low as 23 nM. nih.govmedchemexpress.com However, this potent anti-proliferative activity is only observed in cell lines that are CDK4/6-dependent and possess a functional RB pathway. nih.gov In contrast, in cell lines where the RB pathway is disrupted, G1T38 shows minimal to no effect on cell proliferation, with inhibition occurring at concentrations greater than 2.5 μM, which is over 2500 times its biochemical IC50. nih.govresearchgate.net This stark difference underscores the essential role of the RB pathway for the therapeutic action of G1T38. nih.gov

The mechanism of action of G1T38 involves the inhibition of CDK4/6, which in turn prevents the phosphorylation of the RB protein. nih.govmedchemexpress.com Phosphorylation of RB by CDK4/6 is a critical step that leads to its inactivation, allowing for the release of E2F transcription factors that drive the expression of genes necessary for S-phase entry. nih.govmdpi.com By inhibiting this phosphorylation, G1T38 ensures that RB remains in its active, hypophosphorylated state, thereby sequestering E2F and inducing a G1 cell cycle arrest. nih.govresearchgate.net

Experimental data has confirmed this mechanism. In CDK4/6-dependent WM2664 melanoma cells, treatment with G1T38 led to a dose-dependent decrease in RB phosphorylation and a corresponding G1 arrest. nih.govresearchgate.net Complete inhibition of RB phosphorylation was observed at a concentration of 300 nM. researchgate.net Conversely, in cells with a disrupted RB pathway, G1T38 did not induce a G1 arrest and had no effect on the cell cycle, even at concentrations up to 2.5 μM. nih.gov This specificity highlights that the G1 arrest is a direct consequence of CDK4/6 inhibition in RB-proficient cells. nih.gov

Furthermore, studies in prostate cancer cell lines have also demonstrated this dependency. The anti-proliferative activity of G1T38 was observed in retinoblastoma-expressing prostate cancer cells, but not in those where RB is inactive, such as the DU145 cell line. aacrjournals.org This was consistent with the effects of other CDK4/6 inhibitors like palbociclib (B1678290). aacrjournals.org

The functional dependency on the RB pathway is a hallmark of CDK4/6 inhibitors. frontiersin.org The loss of functional RB is a known mechanism of resistance to this class of drugs. frontiersin.org Therefore, the efficacy of G1T38 is intrinsically linked to the RB status of the tumor.

Interactive Data Table: Growth Inhibitory Effects of G1T38 on Various Cell Lines

Cell LineTumor TypeRB StatusG1T38 EC50 (nM)
MV4-11B cell leukemia+23
SupT1T cell leukemia->2500
DaudiB cell lymphoma->2500
MCF7Breast adenocarcinoma+92
ZR-75-1Breast adenocarcinoma+33
A2058Melanoma+100
WM2664Melanoma+20
H69Small cell lung cancer->2500

Data sourced from preclinical studies. nih.govmedchemexpress.com

Interactive Data Table: Effect of G1T38 on Cell Cycle Progression

Cell LineRB StatusG1T38 ConcentrationEffect on Cell Cycle
WM2664+20 nMDose-dependent G1 arrest (EC50)
WM2664+300 nMMaintained G1 arrest
RB-disrupted cells-up to 2.5 μMNo effect on cell cycle

Data based on in vitro studies. nih.gov

Preclinical Efficacy and Antitumor Activity of G1t38 Dihydrochloride in Oncological Models

In Vitro Anti-proliferative Effects Across Diverse Cancer Cell Lines

In laboratory settings, G1T38 has shown the ability to halt the proliferation of a wide range of cancer cell lines. researchgate.netnih.govoncotarget.com This inhibitory effect is achieved by causing a precise arrest of the cell cycle in the G1 phase and reducing the phosphorylation of the retinoblastoma protein (RB). researchgate.netnih.govoncotarget.com

Evaluation of G1T38 Dihydrochloride (B599025) in CDK4/6-Dependent Tumor Cell Lines (e.g., Breast, Melanoma, Leukemia, Lymphoma)

G1T38 has demonstrated robust inhibition of cell proliferation in a variety of CDK4/6-dependent tumor cell lines. researchgate.netnih.govoncotarget.comnih.gov This includes cancers such as breast cancer, melanoma, leukemia, and lymphoma. researchgate.netnih.govoncotarget.comnih.gov The concentration of G1T38 required to inhibit cell proliferation by 50% (EC50) has been recorded as low as 23 nM in these cell lines. medchemexpress.comtargetmol.comnih.gov In melanoma WM2664 cells, which are dependent on CDK4/6, G1T38 induced a G1 arrest in a dose-dependent manner. medchemexpress.com

Correlation of G1T38 Dihydrochloride Anti-proliferative Activity with Cellular Retinoblastoma (RB) Status

The anti-proliferative effects of G1T38 are closely linked to the status of the retinoblastoma (RB) protein within the cancer cells. nih.govg1therapeutics.com A functional RB pathway is crucial for the activity of G1T38. nih.gov In cell lines where the RB pathway is intact (RB-competent), G1T38 effectively halts cell proliferation at low concentrations. g1therapeutics.commedkoo.com Conversely, in cancer cell lines that lack a functional RB protein (RB-null), the inhibitory effects of G1T38 are significantly diminished, with effective concentrations being over 2,500 times higher than its half-maximal inhibitory concentration (IC50). nih.gov This demonstrates that G1T38's mechanism of action is specific to cells with a functional RB pathway. nih.govg1therapeutics.com

In Vivo Antitumor Activity of this compound in Xenograft and Genetically Engineered Mouse Models

Studies in living organisms have further substantiated the antitumor potential of G1T38. In various mouse models, including those with implanted human tumors (xenografts) and those genetically engineered to develop cancer, G1T38 has shown significant and lasting inhibition of tumor growth. medkoo.comresearchgate.net

Efficacy of this compound in Estrogen Receptor-Positive (ER+) Breast Cancer Models

In models of estrogen receptor-positive (ER+) breast cancer, G1T38 has demonstrated notable efficacy. researchgate.netnih.govoncotarget.comnih.gov

When compared to palbociclib (B1678290), a first-in-class CDK4/6 inhibitor, G1T38 has shown equivalent or even superior tumor efficacy in an ER+ breast cancer xenograft model. researchgate.netnih.govoncotarget.comnih.gov In a study using the MCF7 xenograft model, G1T38 demonstrated a 3.8-fold lower EC50 than palbociclib, indicating greater potency. nih.gov At a dose of 50 mg/kg, G1T38 was found to be significantly more efficacious than palbociclib. medchemexpress.comnih.gov Similar superior results for G1T38 were observed in the ER+ ZR-75-1 breast cancer xenograft model at the same dosage. medchemexpress.comoncotarget.com

The table below summarizes the comparative tumor growth inhibition (TGI) of G1T38 and Palbociclib in the MCF7 xenograft model after 27 days of treatment.

Dosage (mg/kg)G1T38 TGI (%)Palbociclib TGI (%)
10~1218
50~7466
100~9087

Data sourced from multiple studies. medchemexpress.comnih.gov

In the MCF7 xenograft model, daily treatment with 100 mg/kg of G1T38 led to tumor regression within 10 days. medchemexpress.comnih.gov In a genetically engineered mouse model for HER2-positive breast cancer (MMTV-neu), G1T38 also demonstrated high efficacy. nih.govmedkoo.com After 21 days of treatment, mice treated with G1T38 showed a 38% tumor regression, while tumors in the control group grew by 577%. nih.gov Another study in a HER2+ model reported an 8% tumor regression with G1T38 treatment over 21 days, compared to a 577% increase in tumor burden in the control group. medchemexpress.comtargetmol.com

Antitumor Activity of this compound in Non-Small Cell Lung Cancer (NSCLC) Models

Efficacy in KRAS Mutant and EGFR Wild-Type Patient-Derived Xenograft (PDX) Models

In preclinical studies, CDK4/6 inhibition has shown considerable effectiveness in curbing the growth of KRAS mutant non-small cell lung cancer (NSCLC) tumors. nih.gov To assess the efficacy of G1T38 in this context, patient-derived xenograft (PDX) models with KRAS mutations and wild-type epidermal growth factor receptor (EGFR) were utilized. nih.govg1therapeutics.com

ModelTreatmentKey FindingsReference
NSCLC PDX Model (CTG-0159: EGFRWT)G1T38 (oral, daily for 28 days)77% Tumor Growth Inhibition (TGI), 60% overall tumor growth delay. nih.govresearchgate.net
KRAS Mutant NSCLC Cell LinesG1T38 (single agent)Demonstrated single-agent activity with increased sensitivity in KRAS mutant lines. g1therapeutics.com

Assessment of this compound Efficacy in Castration-Resistant Prostate Cancer (CRPC) Models

The androgen receptor (AR) plays a crucial role in prostate cancer by upregulating D-type cyclins, which in turn activate the cyclin D1/CDK4/6 complex and drive proliferation. This suggests that targeting the CDK4/6 axis could be a viable strategy for treating castration-resistant prostate cancer (CRPC). nih.govresearchgate.net Preclinical studies using CRPC models have shown that G1T38 has significant antitumor activity. nih.govg1therapeutics.comnih.gov

Comparative Analysis of Antitumor Activity with Standard-of-Care Agents (e.g., Docetaxel)

In preclinical models of CRPC, G1T38 has demonstrated antitumor activity equivalent to the standard-of-care agent, docetaxel. nih.govresearchgate.netnih.gov Specifically, in the 22Rv1 model of CRPC, G1T38 was shown to inhibit tumor growth significantly, with the highest dose achieving near-complete tumor growth inhibition, comparable to that of docetaxel. nih.gov Similarly, in a xenograft model using LNCaP-AR-F876L cells, which are resistant to enzalutamide, G1T38 again showed significant tumor growth inhibition, on par with docetaxel. nih.gov Notably, CDK4/6 inhibitors like G1T38 were found to be as effective as taxanes in tumor models of enzalutamide-resistant disease. nih.gov

ModelTreatment ComparisonKey FindingsReference
CRPC ModelsG1T38 vs. DocetaxelG1T38 exhibited equivalent anti-tumor activity to docetaxel. nih.govresearchgate.netnih.gov
22Rv1 CRPC ModelG1T38 vs. DocetaxelEquivalent, near complete inhibition of tumor growth was observed with G1T38 and docetaxel. nih.gov
LNCaP-AR-F876L Xenograft ModelG1T38 vs. DocetaxelSignificant tumor growth inhibition by G1T38, comparable to docetaxel. nih.gov

Combination Therapeutic Strategies Employing this compound

Synergistic Antitumor Effects with Endocrine Therapies in ER+ Breast Cancer Xenograft Models (e.g., Tamoxifen (B1202), Fulvestrant (B1683766), Selective Estrogen Receptor Degraders)

In the context of ER+ breast cancer, the combination of G1T38 with endocrine therapies has shown synergistic antitumor effects. nih.gov In the ER+ breast cancer xenograft model (MCF7), combining G1T38 with either tamoxifen or fulvestrant resulted in significantly more effective tumor growth inhibition than any of the single agents alone after 28 days of treatment. nih.gov Furthermore, the addition of G1T38 to an anti-estrogen treatment enhanced efficacy regardless of the G1T38 dose. nih.gov This suggests that lower doses of CDK4/6 inhibitors could be used in combination to maintain high efficacy. nih.gov

ModelCombination TherapyKey FindingsReference
ER+ Breast Cancer Xenograft Model (MCF7)G1T38 + Tamoxifen or G1T38 + FulvestrantSignificantly more effective than any single agent alone after 28 days. nih.gov
ER+ Breast Cancer Xenograft Model (MCF7)G1T38 + SERD (GW5638)Increased efficacy with the combination treatment. nih.gov

Enhancement of Phosphoinositide 3-Kinase (PI3K) Inhibitor Efficacy in Preclinical Models

Targeting the PI3K/AKT signaling pathway is known to have an anti-proliferative effect in ER+ breast cancer. nih.gov Preclinical research has indicated that the concurrent inhibition of both the CDK4/6 and PI3K signaling pathways can lead to tumor regression. nih.gov In the MCF7 xenograft model, combining G1T38 with the PI3K inhibitor GDC0941 demonstrated a significant increase in tumor growth inhibition compared to either agent used alone. nih.govg1therapeutics.com

ModelCombination TherapyKey FindingsReference
ER+ Breast Cancer Xenograft Model (MCF7)G1T38 + PI3K inhibitor (GDC0941)Combination treatment resulted in significantly more tumor growth inhibition than either agent alone. nih.govg1therapeutics.com

Combination with Epidermal Growth Factor Receptor (EGFR) Inhibitors in Non-Small Cell Lung Cancer Models

The combination of this compound (also known as lerociclib) with epidermal growth factor receptor (EGFR) inhibitors has demonstrated enhanced antitumor efficacy in preclinical models of non-small cell lung cancer (NSCLC). nih.govg1therapeutics.com Research indicates that targeting the cyclin-dependent kinase 4/6 (CDK4/6) pathway, which is downstream of several resistance mechanisms to EGFR tyrosine kinase inhibitors (TKIs), provides a strong rationale for this combination therapy. g1therapeutics.com

In preclinical studies, G1T38 has been shown to synergize with EGFR TKIs in lung cancer cell lines with various oncogenic drivers, including EGFR mutations. aacrjournals.org This synergistic effect has been observed to enhance the efficacy of EGFR inhibitors like osimertinib (B560133) and erlotinib (B232) in patient-derived xenograft (PDX) models harboring EGFR mutations. aacrjournals.org

One area of significant interest is the potential for G1T38 to overcome resistance to EGFR inhibitors. nih.govg1therapeutics.com In an erlotinib-resistant NSCLC xenograft model (H1975), which harbors EGFR L858R/T790M mutations, G1T38 monotherapy showed dose-dependent tumor growth inhibition (TGI). nih.gov When combined with erlotinib, the combination therapy resulted in a greater TGI than either agent alone, suggesting that G1T38 can reverse erlotinib resistance. nih.govresearchgate.net For instance, the combination of 100 mg/kg G1T38 with 70 mg/kg erlotinib led to an 80% TGI. researchgate.net

Furthermore, studies involving the combination of G1T38 with osimertinib have shown promising results in delaying acquired resistance. g1therapeutics.comaacrjournals.org In an EGFR-mutant NSCLC xenograft model, a seven-day treatment with osimertinib alone resulted in 60% complete tumor responses, whereas the combination with G1T38 achieved 100% complete tumor responses. aacrjournals.orgresearchgate.net Notably, these complete responses in the combination group were sustained for a longer duration, with all tumors in the osimertinib monotherapy group re-emerging after 35 days of observation. aacrjournals.orgresearchgate.net In EGFR-mutant NSCLC xenografts with MET amplification, a known resistance mechanism to EGFR TKIs, the combination of G1T38 and osimertinib resulted in a significant 90% TGI compared to 34% with osimertinib alone after 46 days of treatment. aacrjournals.orgresearchgate.net

The combination of G1T38 with afatinib (B358), another EGFR inhibitor, has also been investigated. g1therapeutics.comresearchgate.net While afatinib treatment alone initially showed efficacy, tumors began to regrow within 14 days. researchgate.net The addition of G1T38 to the afatinib regimen appeared to prolong the time to resistance. researchgate.net

These preclinical findings have provided a strong basis for the clinical investigation of G1T38 in combination with EGFR inhibitors for patients with EGFR-mutant NSCLC. g1therapeutics.comfirstwordpharma.comclinicalleader.com

Preclinical Efficacy of G1T38 in Combination with EGFR Inhibitors in NSCLC Xenograft Models

Pharmacodynamic and Pharmacokinetic Characteristics of G1t38 Dihydrochloride in Preclinical Investigations

Differential Tissue Accumulation and Distribution of G1T38 Dihydrochloride (B599025) in Preclinical Animal Models (e.g., Tumor vs. Plasma)

Preclinical investigations in mouse xenograft models have revealed a significant differential in the distribution of G1T38 dihydrochloride between tumor tissue and plasma. nih.govresearchgate.net Following a single oral administration in an ER+ MCF7 xenograft model, the concentration of G1T38 was markedly higher in tumor tissue compared to plasma. nih.govresearchgate.net

Specifically, exposure to G1T38 was 17-fold greater in the tumor than in the plasma. nih.gov This preferential accumulation in the tumor is further highlighted by the fact that at 24 hours post-administration, the tumor drug concentration was over 100 times that of the plasma. nih.gov Notably, while the compound was no longer detectable in the plasma at 48 hours, a concentration of approximately 65 ng/ml remained in the tumor tissue. nih.gov This sustained presence within the tumor suggests a prolonged pharmacodynamic effect at the site of action. nih.gov

Table 1: this compound Concentration in Tumor vs. Plasma in a Mouse Xenograft Model After a Single Oral Dose
Time PointRelative Concentration (Tumor vs. Plasma)Notes
Overall Exposure17-fold higher in tumorBased on the area under the curve (AUC) of G1T38 concentration over time.
24 hours>100-fold higher in tumorDemonstrates significant accumulation and retention in tumor tissue.
48 hours~65 ng/ml in tumor, undetectable in plasmaIndicates prolonged drug presence in the tumor after plasma clearance.

Impact of this compound on Myeloid Progenitor Activity in Animal Models

A key feature of this compound in preclinical models is its comparatively minimal impact on myeloid progenitor cells in the bone marrow, especially when contrasted with other CDK4/6 inhibitors. nih.govnih.gov In mouse models, treatment with G1T38 did not lead to significant differences in myeloid progenitor proliferation when compared to vehicle-treated controls. nih.gov This is a distinct advantage, as sustained inhibition of these progenitors can lead to myelosuppression. nih.govresearchgate.net

This reduced effect on bone marrow is attributed to the pharmacokinetic profile of G1T38, specifically its lower accumulation in plasma. nih.govnih.gov The compound's rapid clearance from plasma, coupled with its preferential accumulation in tumor tissue, results in less exposure of the bone marrow to the drug. nih.govresearchgate.net This minimizes the on-target inhibitory effect on hematopoietic stem and progenitor cells (HSPCs), which are sensitive to CDK4/6 inhibition. nih.govresearchgate.netnih.gov

Implications of Pharmacokinetic/Pharmacodynamic Properties for Continuous Dosing Regimens in Preclinical Studies

The unique pharmacokinetic and pharmacodynamic profile of this compound supports the feasibility of a continuous daily oral dosing regimen in preclinical models. nih.govresearchgate.netnih.gov The ability of G1T38 to maintain high concentrations in the tumor while having lower, less sustained levels in the plasma allows for potent anti-tumor activity without causing severe, dose-limiting toxicities such as neutropenia. nih.govnih.gov

In larger animal models, such as beagle dogs, this differentiated pharmacokinetic profile was even more pronounced. nih.govnih.gov This allowed for 28-day continuous dosing of G1T38 without the induction of severe neutropenia, a common dose-limiting toxicity for other CDK4/6 inhibitors that often necessitates treatment holidays. nih.govresearchgate.netnih.gov The potential to avoid such interruptions in treatment could reduce the risk of tumor regrowth and the development of drug resistance. nih.govresearchgate.net

Comparative Pharmacokinetic/Pharmacodynamic Analysis of this compound with Related CDK4/6 Inhibitors (e.g., G1T28)

When compared to the first-in-class CDK4/6 inhibitor palbociclib (B1678290) (G1T28), this compound exhibits a distinct and advantageous pharmacokinetic and pharmacodynamic profile in preclinical settings. nih.govresearchgate.net While both compounds demonstrate efficacy in inhibiting tumor growth in ER+ breast cancer xenograft models, G1T38 achieves this with a reduced impact on myeloid progenitors. nih.govresearchgate.netaacrjournals.org

In mice, the elimination half-lives of G1T38 and palbociclib are nearly identical, resulting in similar effects on circulating neutrophils after 28 days of daily dosing. nih.gov However, a key difference emerges in their impact on the more sensitive myeloid progenitor cells. nih.gov Sustained plasma concentrations of palbociclib at 24 hours post-administration led to a significant reduction in myeloid progenitor proliferation, an effect not observed with G1T38. nih.gov This difference is attributed to the lower plasma exposure and higher tumor-to-plasma concentration ratio of G1T38. nih.govresearchgate.net

This distinction in pharmacokinetics is amplified in larger mammals, where G1T38 has approximately half the elimination half-life of palbociclib. oncotarget.com This leads to less drug accumulation and a greater therapeutic window, enabling continuous dosing without severe myelosuppression. nih.govnih.govoncotarget.com

Table 2: Comparative Preclinical Profile of this compound and Palbociclib (G1T28)
ParameterThis compoundPalbociclib (G1T28)Reference
Tumor vs. Plasma Accumulation (Mouse)Preferential accumulation in tumor; >100-fold higher concentration at 24hLess pronounced differential accumulation nih.gov
Myeloid Progenitor Proliferation (Mouse)No significant difference compared to vehicle>50% reduction in proliferation nih.gov
Elimination Half-Life (Larger Mammals)Approximately half that of palbociclibLonger, leading to greater accumulation oncotarget.com
Continuous Dosing Potential (Preclinical)Feasible without severe neutropenia in beagle dogs for 28 daysRequires dosing holidays due to myelosuppression nih.govnih.gov

Molecular Basis of G1t38 Dihydrochloride S Differentiated Pharmacological Profile and Potential Therapeutic Index

Investigation into Mechanisms Underlying Minimized On-Target Bone Marrow Activity

A significant differentiating feature of G1T38 dihydrochloride (B599025) is its minimized impact on bone marrow activity, a common on-target effect of CDK4/6 inhibitors that often leads to neutropenia. nih.govmedchemexpress.com Preclinical investigations have revealed that the mechanism behind this minimized myelosuppression is linked to its distinct pharmacokinetic properties. nih.gov

Specifically, G1T38 is cleared from the plasma more rapidly compared to other CDK4/6 inhibitors like palbociclib (B1678290). nih.gov In murine models, after seven days of daily oral dosing, plasma concentrations of palbociclib 24 hours after the final dose were significantly higher than those of G1T38. nih.gov This prolonged exposure to palbociclib in the plasma resulted in sustained inhibition of myeloid progenitors in the bone marrow. nih.govresearchgate.net In contrast, the rapid clearance of G1T38 from the plasma allows for a "drug holiday" for the bone marrow progenitor cells between doses, thereby reducing the sustained G1 arrest and subsequent inhibition of myeloid progenitor proliferation. nih.gov

Studies in mice demonstrated that while both G1T38 and palbociclib caused a dose-dependent decrease in neutrophils, G1T38 treatment did not lead to a significant reduction in myeloid progenitor proliferation compared to vehicle-treated controls. nih.govg1therapeutics.com Conversely, palbociclib treatment resulted in a greater than 50% reduction in the proliferation of these progenitors. nih.govresearchgate.netg1therapeutics.com This key difference in the effect on the more sensitive myeloid progenitor population suggests a wider therapeutic window for G1T38. nih.gov Furthermore, in beagle dogs, continuous 28-day dosing of G1T38 did not produce severe neutropenia, supporting the potential for a continuous dosing schedule in humans. nih.govresearchgate.net

CompoundEffect on Myeloid Progenitor Proliferation (in mice)Plasma Concentration 24h Post-Dose (in mice)
G1T38 dihydrochlorideNo significant difference compared to vehicleLower
Palbociclib>50% reductionHigher (~300 ng/ml)

Relationship Between Tumor Accumulation and Sustained Efficacy in Preclinical Models

Preclinical studies have shown that this compound exhibits preferential accumulation in tumor tissue compared to plasma, a characteristic that is directly linked to its sustained anti-tumor efficacy. nih.govresearchgate.net This differential distribution is a key aspect of its favorable pharmacological profile.

In xenograft models, G1T38 was found to accumulate in tumors while being rapidly cleared from the plasma. nih.govresearchgate.net This leads to a prolonged inhibition of the CDK4/6 pathway within the tumor microenvironment, even as systemic exposure decreases. g1therapeutics.com The sustained presence of G1T38 in the tumor results in a durable inhibition of retinoblastoma (RB) protein phosphorylation, a key downstream target of CDK4/6, leading to a G1 cell cycle arrest and inhibition of tumor cell proliferation. nih.govresearchgate.net In vitro studies using WM2664 melanoma cells showed that G1T38 treatment led to a complete inhibition of RB phosphorylation within 24 hours. nih.govresearchgate.net

This sustained target engagement in the tumor, coupled with lower systemic exposure, allows for potent anti-tumor activity while minimizing on-target effects in healthy tissues like the bone marrow. nih.gov In an ER+ breast cancer xenograft model, G1T38 demonstrated equivalent or improved tumor efficacy compared to palbociclib. nih.govresearchgate.net For instance, in the MCF7 xenograft model, G1T38 at a 50 mg/kg dose was significantly more efficacious than palbociclib at the same dose. medchemexpress.com

Preclinical ModelThis compound Efficacy
ER+ Breast Cancer Xenograft (MCF7)Equivalent or improved tumor efficacy compared to palbociclib. nih.govresearchgate.net At 50 mg/kg, G1T38 showed ~74% tumor growth inhibition, while palbociclib showed ~66%. medchemexpress.com
NSCLC Patient-Derived XenograftsSignificant tumor growth inhibition, particularly in lung adenocarcinomas with KRAS, EGFR, BRAF, and ALK alterations. researcher.life
MMTV-HER2-neu GEMMHighly efficacious, comparable to palbociclib. nih.gov

Theoretical Advantages of this compound for Addressing Current CDK4/6 Inhibitor Limitations

The unique pharmacological profile of this compound presents several theoretical advantages for overcoming some of the limitations associated with currently approved CDK4/6 inhibitors.

A primary limitation of some existing CDK4/6 inhibitors is the requirement for a dosing holiday due to dose-limiting neutropenia. nih.govmedchemexpress.com This intermittent dosing schedule could potentially lead to periods of tumor regrowth and the emergence of drug resistance. nih.govresearchgate.net The minimized on-target bone marrow activity of G1T38, attributed to its rapid plasma clearance, suggests the potential for a continuous daily dosing regimen without the need for a treatment holiday. nih.govresearchgate.net This could lead to more sustained target inhibition in the tumor and potentially improved long-term efficacy.

Mechanisms of Resistance to Cdk4/6 Inhibitors and the Role of G1t38 Dihydrochloride in Overcoming Them

Intrinsic Resistance Mechanisms Related to Retinoblastoma Pathway Disruptions

Intrinsic resistance refers to the inherent lack of response to CDK4/6 inhibitors from the outset of therapy. A primary mechanism of intrinsic resistance is the disruption of the retinoblastoma (Rb) pathway, the central target of CDK4/6 inhibitors. nih.gov

The tumor suppressor protein Rb is the key substrate for the cyclin D-CDK4/6 complex. nih.govresearchgate.net The anti-proliferative effect of CDK4/6 inhibitors is entirely dependent on a functional Rb protein. researchgate.net In tumors where the RB1 gene is lost or harbors inactivating mutations, the Rb protein is absent or non-functional. ecancer.orgnih.govfrontiersin.org Consequently, the G1-S cell cycle checkpoint is already compromised, and cell cycle progression becomes independent of CDK4/6 activity. nih.gov In such cases, inhibiting CDK4/6 has no effect on cell proliferation, rendering the therapy ineffective from the start. researchgate.netnih.gov Loss of Rb is considered one of the most significant reasons for the development of resistance to this class of drugs. nih.govresearchgate.net

Acquired Resistance Mechanisms in Cancer Progression Relevant to CDK4/6 Inhibition

Acquired resistance develops in tumors that initially respond to CDK4/6 inhibition but eventually progress. This occurs through various molecular alterations that allow cancer cells to bypass the G1-S checkpoint blockade. These mechanisms involve the activation of alternative signaling pathways and a range of genetic and epigenetic changes. nih.govbohrium.com

Cancer cells can adapt to CDK4/6 inhibition by activating compensatory signaling pathways that promote cell cycle progression.

PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is frequently implicated in acquired resistance. nih.govnih.gov Hyperactivation of this pathway, often through activating mutations in PIK3CA or loss of the tumor suppressor PTEN, can promote cell proliferation and survival. nih.govresearchgate.netaacrjournals.org This activation can drive the expression of cyclin D and lead to cell cycle arrest, bypassing the need for CDK4/6. nih.gov In some models, PI3K signaling can also promote the non-canonical activation of CDK2, which can phosphorylate Rb and overcome the CDK4/6 blockade. ecancer.orgnih.gov

EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) pathway is another critical escape route. researchgate.net In resistant cells, EGFR signaling can be rewired to overcome CDK4/6 inhibition and maintain cell cycle progression. aacrjournals.org Studies have shown a significant elevation in both the expression and phosphorylation of EGFR in CDK4/6 inhibitor-resistant breast cancer cells, indicating a dependency of these cells on EGFR signaling for their proliferation. aacrjournals.org

Androgen Receptor (AR) Signaling: In HR+ breast cancer, a switch from estrogen receptor (ER) dependence to androgen receptor (AR) signaling can occur. In palbociclib-resistant cell lines, a loss of ER signaling has been observed alongside the activation of the AR pathway. nih.govmdpi.com The activated AR can promote the G1/S transition by upregulating key cell cycle proteins like cyclin D1, cyclin E1, and CDK2, thereby diminishing the efficacy of CDK4/6 inhibitors. nih.gov

Beyond pathway activation, specific genetic and epigenetic alterations are key drivers of acquired resistance.

Genetic Factors:

Gene Amplifications: Amplification of genes that promote cell cycle progression is a common mechanism. This includes increased copy numbers of CDK6, which can overcome the inhibitory effect of the drugs. frontiersin.orgresearchgate.net Amplification of CCNE1, the gene encoding cyclin E1, allows for the activation of CDK2, providing an alternative route to Rb phosphorylation and cell cycle entry. aacrjournals.org

Gene Mutations: While often associated with intrinsic resistance, inactivating mutations in the RB1 gene can also be acquired during treatment, leading to a loss of the drug's target. researchgate.netecancer.org Furthermore, loss-of-function mutations in genes like FAT1 have been implicated in resistance by activating the Hippo signaling pathway, which in turn elevates CDK6 levels. nih.gov

Epigenetic Factors:

Epigenetic modifications can also contribute to resistance by altering the expression of key cell cycle regulators. nih.govnih.gov For instance, the expression of exosomal microRNAs, such as miRNA-432-5p, has been shown to drive acquired resistance to palbociclib (B1678290). This miRNA can increase CDK6 expression and downregulate SMAD4, leading to a reduction in G1/S cell cycle arrest. frontiersin.org

Strategies Employing G1T38 Dihydrochloride (B599025) Combination Therapies to Circumvent Drug Resistance

G1T38 dihydrochloride is a potent and selective oral CDK4/6 inhibitor that has been investigated in preclinical models for its ability to overcome resistance when used in combination with other targeted therapies. nih.govresearchgate.net

Given the significant crosstalk between the CDK4/6-Rb and PI3K/AKT pathways, dual inhibition is a rational strategy to overcome resistance. Preclinical studies have demonstrated that combining G1T38 with a PI3K inhibitor leads to enhanced anti-tumor efficacy. nih.gov

In a xenograft model using MCF7 (ER+) breast cancer cells, the combination of G1T38 and the PI3K inhibitor GDC0941 was tested. While each agent alone produced only modest tumor growth inhibition (TGI), the combination therapy resulted in significantly greater efficacy, leading to tumor regression. nih.gov This suggests that G1T38 can work synergistically with PI3K inhibitors to overcome resistance mechanisms driven by the PI3K/AKT pathway. nih.gov

Table 1: Efficacy of G1T38 in Combination with a PI3K Inhibitor in an ER+ Breast Cancer Xenograft Model Data derived from preclinical studies in an MCF7 xenograft model. nih.gov

Treatment GroupTumor Growth Inhibition (TGI)Outcome
G1T38 (25 mg/kg)ModestInhibition
G1T38 (50 mg/kg)ModestInhibition
GDC0941 (100 mg/kg)ModestInhibition
G1T38 + GDC0941Greater EfficacyRegression

In cancers driven by EGFR mutations, such as non-small cell lung cancer (NSCLC), acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) is a major clinical challenge. CDK4/6 signaling has been identified as a potential hub for this acquired resistance. amegroups.org Preclinical studies show that G1T38 can enhance the efficacy of and reverse resistance to EGFR inhibitors. researchgate.netg1therapeutics.com

In an H1975 NSCLC xenograft model, which harbors EGFR mutations that confer resistance to the first-generation EGFR inhibitor erlotinib (B232), combination therapy was evaluated. When G1T38 was administered with erlotinib, the resistance to the EGFR inhibitor was reversed, resulting in 80% tumor growth inhibition. researchgate.net Similarly, when combined with the second-generation EGFR inhibitor afatinib (B358), G1T38 delayed the onset of resistance. In the afatinib-only group, tumors began to regrow within 14 days, whereas tumors in the combination group did not develop resistance during the 18-day treatment period. researchgate.net

Table 2: Efficacy of G1T38 in Combination with EGFR Inhibitors in an EGFR-Mutant NSCLC Xenograft Model Data derived from preclinical studies in an H1975 xenograft model. researchgate.net

Treatment GroupOutcome
Erlotinib (70 mg/kg)Resistance
G1T38 (100 mg/kg) + Erlotinib (70 mg/kg)Resistance Reversed (80% TGI)
Afatinib (20 mg/kg)Resistance Develops (regrowth after 14 days)
G1T38 (50 or 100 mg/kg) + Afatinib (20 mg/kg)Resistance Delayed (no regrowth during 18-day treatment)

Structure Activity Relationship Sar and Analog Development Studies of G1t38 Dihydrochloride

Elucidation of the Tricyclic Lactam Scaffold as a Basis for G1T38 Dihydrochloride (B599025)

The foundation of G1T38 dihydrochloride, also known as lerociclib (B560418), is a unique tricyclic lactam scaffold. This core structure, chemically identified as a pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidine, was discovered and optimized during a research program that sought novel kinase inhibitor frameworks. This scaffold provided a distinct and advantageous alternative to other known CDK4/6 inhibitor chemotypes.

The development of this scaffold was an evolution from earlier work on related compounds, notably trilaciclib (B611476) (G1T28). Researchers identified that this rigid, fused-ring system could effectively orient key chemical features to interact with the ATP-binding pocket of CDK4 and CDK6. The tricyclic nature of the scaffold provides a constrained conformation that is crucial for high-affinity binding and selectivity. The development of this core was a pivotal step, leading to a new family of potent oral CDK4/6 inhibitors with favorable pharmacological properties. medkoo.com

Analysis of Structural Modifications and Their Impact on this compound Potency and Selectivity

The chemical structure of this compound is 2′-((5-(4-isopropylpiperazin-1-yl)pyridin-2-yl)amino)-7′,8′-dihydro-6′H-spiro[cyclohexane-1,9′-pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidin]-6′-one dihydrochloride. medkoo.com A detailed analysis of this structure highlights several modifications to the core scaffold that are critical for its potent and selective activity.

Aminopyridine Linker: The 2-aminopyridine (B139424) moiety is a well-established "hinge-binding" motif in kinase inhibitors. It forms key hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor within the ATP-binding site.

Piperazine (B1678402) Group: The inclusion of a piperazine ring, and specifically the N-isopropyl substituent, is crucial. This part of the molecule extends out of the binding pocket towards the solvent-exposed region. The basic nitrogen of the piperazine enhances aqueous solubility, a vital property for an orally administered drug. The isopropyl group likely contributes to potency and metabolic stability through specific hydrophobic interactions.

Spirocyclic System: A distinguishing feature of G1T38 is the spiro[cyclohexane...] moiety fused to the tricyclic core. This spirocyclic center introduces a three-dimensional character to the otherwise relatively flat scaffold. This specific 3D architecture can improve binding affinity by optimizing contacts within the active site and can also positively influence physicochemical properties such as solubility and crystal packing.

These targeted structural modifications collectively transform the basic tricyclic lactam scaffold into a highly potent and selective inhibitor of CDK4 and CDK6, distinguishing it from other members of the CDK family. medkoo.com

Development and Characterization of Related Compounds within the Tricyclic Lactam Scaffold Family

This compound belongs to a family of compounds derived from the same tricyclic lactam scaffold. The most prominent related compound is trilaciclib (G1T28), from which the G1T38 scaffold was further developed. medkoo.com While both compounds are potent CDK4/6 inhibitors, they were optimized for different therapeutic applications, which is reflected in their distinct substitution patterns and resulting pharmacological profiles.

Trilaciclib, for instance, features a methylpiperazine group instead of the isopropylpiperazine group found in G1T38. nih.gov Both compounds exhibit high potency against their target kinases, CDK4 and CDK6. Biochemical assays have quantified their inhibitory activity, demonstrating low nanomolar efficacy.

The table below provides a comparative view of the in vitro biochemical activity of G1T38 and its analog, trilaciclib, against CDK4 and CDK6.

CompoundCDK4/cyclin D1 IC50 (nM)CDK6/cyclin D3 IC50 (nM)
This compound (Lerociclib)12
Trilaciclib (G1T28)14

Data sourced from multiple references. medkoo.commedchemexpress.commedchemexpress.comselleckchem.comfda.gov

This focused development within the tricyclic lactam scaffold family showcases how subtle structural modifications can fine-tune the properties of a lead compound to generate multiple drug candidates with distinct profiles, all while maintaining high target potency.

Future Research Directions and Translational Potential of G1t38 Dihydrochloride

Investigation of G1T38 Dihydrochloride (B599025) in Novel Cancer Subtypes and Indications

Preclinical research has established the antiproliferative activity of G1T38 in a variety of tumor cell lines that are dependent on CDK4/6 for growth. nih.govresearchgate.net In vitro studies have shown that G1T38 can inhibit cell proliferation in cell lines derived from breast cancer, melanoma, leukemia, and lymphoma, with effective concentrations (EC50) as low as 23 nM. nih.govmedchemexpress.com This broad activity in Rb-competent cancer cells underscores the potential for G1T38 beyond its initial focus on breast cancer.

Future investigations are warranted to explore the efficacy of G1T38 in other solid tumors and hematological malignancies where the CDK4/6-retinoblastoma (RB) pathway is a key driver of proliferation. Given its demonstrated preclinical efficacy, promising areas for investigation include other subtypes of non-small cell lung cancer (NSCLC), particularly those with specific genetic alterations. firstwordpharma.com For instance, G1T38 has been evaluated in preclinical models of NSCLC with EGFR mutations, where it showed a dose-dependent tumor growth inhibition. nih.gov Further studies could explore its potential in other genetically defined subsets of lung cancer, as well as in tumors like glioblastoma, mantle cell lymphoma, and liposarcoma, where CDK4/6 dysregulation is a known oncogenic driver. The development of G1T38 for use in combination with other targeted therapies is also an active area of research across multiple oncology indications. firstwordpharma.com

Table 1: In Vitro Antiproliferative Activity of G1T38 in Various Cancer Cell Lines

Cancer TypeCell LineRetinoblastoma (RB) StatusG1T38 EC50 (nM)
BreastMCF7Competent96
BreastZR-75-1Competent145
MelanomaWM2664Competent23
LeukemiaSupT1Competent299
LeukemiaMV-4-11Competent32
LymphomaDaudiCompetent241
MelanomaA2058Independent>2500
Small Cell Lung CancerH69Independent>2500

Further Elucidation of Unique Pharmacodynamic Mechanisms for Enhanced Therapeutic Benefit

A key differentiating feature of G1T38 is its unique pharmacokinetic and pharmacodynamic (PK/PD) profile, which may allow for a continuous dosing schedule. nih.govresearchgate.net Preclinical studies have shown that G1T38 accumulates preferentially in tumor tissue compared to plasma. nih.govresearchgate.net In a mouse xenograft model, G1T38 concentrations were 17-fold higher in the tumor than in plasma. nih.gov This differential distribution results in sustained inhibition of RB phosphorylation within the tumor long after the drug has been cleared from systemic circulation. researchgate.net

This tumor-selective accumulation is believed to contribute to its high efficacy against CDK4/6-dependent tumors while minimizing on-target effects on hematopoietic stem and progenitor cells in the bone marrow. nih.govresearchgate.net This favorable profile may reduce the incidence of severe neutropenia, a common dose-limiting toxicity for other CDK4/6 inhibitors that often necessitates a treatment holiday. nih.gov Further research is needed to fully elucidate the molecular mechanisms governing this preferential tumor uptake and retention. Understanding these mechanisms could lead to the design of next-generation CDK4/6 inhibitors with even greater therapeutic windows. Investigating the transporters, tissue-binding properties, and metabolic pathways involved could provide critical insights to enhance this beneficial pharmacodynamic effect.

Development of Predictive Biomarkers for Response to and Resistance against G1T38 Dihydrochloride

The identification of predictive biomarkers is crucial for optimizing patient selection and overcoming resistance to targeted therapies like G1T38. researchgate.netmiragenews.comutoronto.ca While a functional RB pathway is essential for G1T38 activity, not all patients with Rb-competent tumors respond equally. nih.gov Future research must focus on identifying additional molecular markers that can predict sensitivity or intrinsic resistance to G1T38.

Preliminary exploratory analyses from clinical trials have provided a promising direction. Analysis of circulating tumor DNA (ctDNA) from patients treated with lerociclib (B560418) (G1T38) suggests that certain genetic variants present at baseline may be associated with clinical response. g1therapeutics.com For example, a higher number of gene variants at baseline, particularly in genes like MYC and ERBB2, was noted in some analyses, which warrants further prospective validation. g1therapeutics.com Future studies should aim to validate these initial findings in larger patient cohorts and explore other potential biomarkers, such as alterations in the PI3K pathway, which are common in HR+ breast cancer. expertperspectives.com Developing a comprehensive biomarker signature could enable the tailoring of G1T38 therapy to patients most likely to benefit and could help guide rational combination strategies to overcome resistance. expertperspectives.com

Exploration of this compound in Advanced Preclinical Models and Innovative Research Methodologies

The preclinical development of G1T38 has utilized a range of established in vivo models. These include the ER+ MCF7 human breast cancer xenograft model, which has been used to demonstrate dose-dependent tumor growth inhibition and to compare the efficacy of G1T38 to other CDK4/6 inhibitors like palbociclib (B1678290). nih.govmedchemexpress.comresearchgate.net Additionally, the efficacy of G1T38 has been confirmed in the mouse mammary tumor virus (MMTV)-Neu genetically engineered mouse model (GEMM), which mimics human HER2-positive luminal breast cancer. nih.govg1therapeutics.com In this model, G1T38 treatment led to significant tumor regression. researchgate.net The H1975 xenograft model, representing human NSCLC with EGFR mutations, has been used to assess G1T38's activity in lung cancer. nih.gov

To further probe the translational potential of G1T38, future research should incorporate more advanced and clinically relevant preclinical models. The use of patient-derived xenografts (PDXs) and organoid models, which better recapitulate the heterogeneity and complexity of human tumors, could provide deeper insights into response and resistance mechanisms. These models can be used to test G1T38 in a wider range of tumor subtypes and to evaluate novel combination therapies in a setting that more closely mirrors clinical scenarios. Innovative methodologies, such as single-cell sequencing and spatial transcriptomics applied to these advanced models before and after treatment, could also help to dissect the complex tumor microenvironment and identify novel mechanisms of action or resistance.

Table 2: Investigated Preclinical In Vivo Models for G1T38

Model TypeSpecific ModelCancer Type RepresentedKey Finding
XenograftMCF7ER+ Breast CancerDose-dependent tumor growth inhibition, equivalent or superior to palbociclib. nih.govresearchgate.net
Genetically Engineered Mouse Model (GEMM)MMTV-NeuHER2+ Luminal Breast CancerDemonstrated high efficacy with significant tumor regression. nih.govresearchgate.net
XenograftZR-75-1ER+ Breast CancerShowed high efficacy, comparable to palbociclib. researchgate.net
XenograftH1975EGFR-mutant Non-Small Cell Lung Cancer (NSCLC)Single-agent dose-dependent tumor growth inhibition. nih.gov

Q & A

Q. What experimental methods are recommended to determine the IC50 of G1T38 dihydrochloride against CDK4/6 kinases?

To measure the IC50 of G1T38, use in vitro kinase assays with purified CDK4/CyclinD1 and CDK6/CyclinD3 complexes. Substrate phosphorylation (e.g., RB protein) can be quantified via fluorescence-based or radiometric assays. Titrate G1T38 concentrations (e.g., 0.1–1000 nM) and fit dose-response curves using nonlinear regression models. Validation with positive controls (e.g., palbociclib) ensures assay reliability. IC50 values for G1T38 are reported as 1 nM (CDK4) and 2 nM (CDK6) .

Q. How should researchers design in vitro studies to assess G1T38’s impact on cell cycle progression?

Use flow cytometry with propidium iodide staining to analyze cell cycle distribution. Treat CDK4/6-sensitive cell lines (e.g., breast cancer MCF-7 or melanoma WM2664) with G1T38 (10–300 nM) for 24–72 hours. Include untreated controls and measure G0/G1 arrest, which typically increases dose-dependently. Parallel Western blot analysis of RB phosphorylation (Ser780/Ser807) confirms target engagement .

Q. What are the best practices for handling this compound in laboratory settings?

Follow institutional chemical hygiene plans and Safety Data Sheets (SDS). Use personal protective equipment (PPE), including gloves and lab coats, and work in a fume hood. Store lyophilized G1T38 at -20°C in a desiccator. For dissolution, use sterile DMSO (≤10% final concentration) and verify solubility via HPLC if necessary .

Advanced Research Questions

Q. How can researchers resolve contradictions between biochemical IC50 and cellular EC50 values for G1T38?

Discrepancies may arise due to cellular uptake efficiency, protein binding, or off-target effects. Validate cellular target engagement using orthogonal assays:

  • Phospho-RB Western blotting : Confirm inhibition within 1–16 hours post-treatment .
  • Kinase profiling panels : Rule out off-target kinase activity (e.g., CDK2 or CDK7) .
  • Rescue experiments : Overexpress CyclinD1/D3 to restore CDK4/6 activity and reverse G1T38 effects .

Q. What strategies are effective for combining G1T38 with other therapies in preclinical models?

Test synergistic effects with endocrine therapies (e.g., tamoxifen) or PI3K inhibitors in hormone receptor-positive breast cancer models. Use Chou-Talalay synergy assays and monitor apoptosis (Annexin V staining) and proliferation (Ki67 staining). Dose G1T38 at EC50 (23–100 nM) with suboptimal doses of co-agents to minimize toxicity .

Q. How do structural modifications in G1T38 influence its selectivity for CDK4/6 over other CDKs?

The dihydrochloride salt enhances solubility and bioavailability. The pyridopyrimidinone core interacts with the kinase hinge region, while the methylpiperazine moiety improves selectivity by avoiding steric clashes with CDK2. Computational docking (e.g., Schrödinger Suite) and mutagenesis studies can validate binding interactions .

Q. What in vivo models are suitable for evaluating G1T38’s pharmacokinetics and efficacy?

Use xenograft models with CDK4/6-driven tumors (e.g., ER+ breast cancer). Administer G1T38 orally (10–30 mg/kg daily) and measure plasma half-life, Cmax, and tumor volume reduction. Include pharmacodynamic markers: RB phosphorylation in tumor biopsies and hematological toxicity monitoring (neutropenia) .

Q. How should researchers interpret discrepancies between preclinical and clinical data for G1T38?

Preclinical models may overestimate efficacy due to tumor heterogeneity or microenvironment differences. Cross-validate findings using patient-derived organoids (PDOs) or circulating tumor cells (CTCs). Compare G1T38’s clinical trial outcomes (e.g., progression-free survival) with its preclinical EC50 values to refine translational models .

Methodological Resources

Q. What tools are recommended for analyzing G1T38’s pharmacological data?

  • GraphPad Prism : For dose-response curves and statistical analysis.
  • ImageJ : Quantify Western blot band intensities.
  • PubChem/ChEMBL : Access kinase profiling data and structural analogs .
    用它!帮你看懂文献数据图,更好描述实验结果
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Q. How to ensure reproducibility in G1T38 studies?

** Adhere to MIAME (Microarray) and ARRIVE (Animal Research) guidelines. Document batch numbers, solvent concentrations, and cell line authentication (STR profiling). Share raw data (e.g., flow cytometry FCS files) in public repositories like Figshare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.